2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxyphenyl)cyclopropanecarboxamide

描述

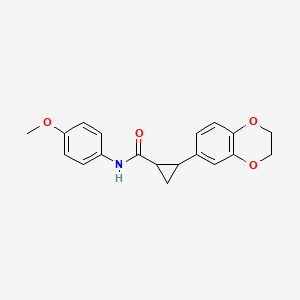

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxyphenyl)cyclopropanecarboxamide is a synthetic compound featuring a 1,4-benzodioxin core fused to a cyclopropane ring and a 4-methoxyphenyl carboxamide group. The 1,4-benzodioxin moiety is a privileged scaffold in medicinal chemistry due to its structural rigidity and electron-rich aromatic system, which facilitates interactions with biological targets .

属性

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-22-14-5-3-13(4-6-14)20-19(21)16-11-15(16)12-2-7-17-18(10-12)24-9-8-23-17/h2-7,10,15-16H,8-9,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPAHERQSLXLFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CC2C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxyphenyl)cyclopropanecarboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Properties

The compound is characterized by a unique structural framework that includes a benzodioxin moiety and a cyclopropanecarboxamide group. Its molecular formula is , with a molecular weight of approximately 299.34 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biochemical processes.

- Receptor Modulation : It is hypothesized that the compound could act on various receptors, influencing cellular signaling pathways associated with disease states.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.

Anticancer Properties

Research indicates that compounds with similar structural features have shown promise in anticancer applications. For instance:

- A study demonstrated that derivatives of benzodioxin exhibit selective cytotoxicity against various tumor cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Another investigation highlighted the potential of cyclopropanecarboxamides in inhibiting cancer cell proliferation by targeting specific signaling pathways critical for tumor growth .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in several studies:

- Compounds with benzodioxin structures have been reported to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study 1 | Investigated the anticancer effects of benzodioxin derivatives in vitro. | Demonstrated selective cytotoxicity against breast cancer cells. |

| Study 2 | Evaluated antimicrobial activity against Staphylococcus aureus. | Showed significant inhibition at low concentrations. |

| Study 3 | Assessed enzyme inhibition properties in metabolic pathways. | Identified potential as a therapeutic agent in metabolic disorders. |

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds with similar structures to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxyphenyl)cyclopropanecarboxamide exhibit significant anticancer properties. For instance, derivatives of benzodioxin have shown selective cytotoxicity against various tumor cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Neuroprotective Effects

Research has demonstrated that compounds similar to this cyclopropanecarboxamide may possess neuroprotective properties. They are being investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibitors of AChE can enhance cholinergic neurotransmission and potentially slow disease progression.

Anti-inflammatory Properties

Compounds in the same class have been evaluated for anti-inflammatory effects. Studies suggest that they may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory conditions.

Case Studies

相似化合物的比较

Key Observations :

- Cyclopropane vs. Sulfonamide Linkers : The target compound’s cyclopropane-carboxamide linker differs from the sulfonamide-acetamide in 7i/7k, likely altering binding kinetics due to increased rigidity and steric effects .

- Substituent Effects : The 4-methoxyphenyl group in the target compound mirrors substituents in ’s flavones, where methoxy/hydroxymethyl groups enhanced antihepatotoxic activity .

- Synthetic Complexity : Diastereoselective synthesis (e.g., ’s 23:1 dr) underscores the challenge of stereochemical control in cyclopropane derivatives , whereas sulfonamide derivatives () are synthesized via straightforward coupling .

Pharmacological Activity

- The target compound’s cyclopropane may improve target engagement but requires empirical validation .

- Antihepatotoxic Activity : Flavones with 1,4-dioxane rings () show efficacy comparable to silymarin, suggesting that the benzodioxin core in the target compound could similarly modulate liver enzymes .

Structure-Activity Relationship (SAR)

常见问题

Basic: What are the critical synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including cyclopropanation and carboxamide coupling. Key steps include:

- Cyclopropane ring formation : Using reagents like trimethylsulfoxonium iodide under basic conditions (e.g., NaH) to generate the cyclopropane moiety .

- Amide coupling : Employing carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzodioxin fragment to the methoxyphenyl group .

- Optimization : Reaction temperatures (0–25°C) and solvent polarity (DMF or dichloromethane) significantly affect yield. Monitoring via TLC or HPLC ensures intermediate purity .

Advanced: How can contradictions in biological activity data across assays be resolved?

Discrepancies in IC50 values or efficacy may arise from assay conditions (e.g., pH, co-solvents) or target specificity. Strategies include:

- Orthogonal assays : Validate activity using fluorescence polarization and surface plasmon resonance (SPR) to confirm binding .

- Structural analogs : Compare activity of derivatives to identify substituents critical for potency (e.g., methoxy group positioning) .

Basic: What analytical techniques are essential for characterizing intermediates and the final product?

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the cyclopropane and methoxyphenyl groups .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

- HPLC-PDA : Assesses purity (>95%) and detects trace byproducts .

Advanced: What molecular targets are hypothesized based on structural analogs?

Analogous compounds with benzodioxin and cyclopropane moieties show affinity for:

- Kinases (e.g., MAPK) : Predicted via molecular docking studies due to hydrogen-bonding interactions with ATP-binding pockets .

- GPCRs : Methoxyphenyl groups may modulate serotonin or adrenergic receptors, as seen in related sulfonamide derivatives .

Basic: How does solvent choice influence the compound’s reactivity in coupling reactions?

- Polar aprotic solvents (DMF, DMSO) : Enhance carboxamide coupling efficiency by stabilizing transition states .

- Chlorinated solvents (DCM) : Preferred for cyclopropanation due to inertness toward strong bases .

Advanced: What statistical methods are suitable for analyzing dose-response relationships in pharmacological studies?

- Non-linear regression (e.g., Hill equation) : Models sigmoidal dose-response curves to calculate EC50/IC50 .

- ANOVA with post-hoc tests : Identifies significant differences between treatment groups in cell-based assays .

Basic: How can metabolic stability of the cyclopropane moiety be assessed?

- Microsomal incubation : Measure degradation rates using liver microsomes and LC-MS/MS to identify metabolic hotspots .

- Isotope labeling : Track 13C-labeled cyclopropane to study ring-opening pathways .

Advanced: What in silico methods predict target interactions and toxicity?

- Molecular dynamics simulations : Assess binding stability to kinases over 100-ns trajectories .

- ADMET prediction tools (e.g., SwissADME) : Estimate permeability (LogP), CYP inhibition, and hERG liability .

Basic: What in vitro models are appropriate for preliminary cytotoxicity screening?

- Cell lines (HEK293, HepG2) : Evaluate IC50 in proliferation assays using Alamar Blue or MTT .

- Primary hepatocytes : Assess liver-specific toxicity .

Advanced: How can the methoxyphenyl group be modified to improve solubility without losing activity?

- PEGylation : Introduce polyethylene glycol spacers to enhance aqueous solubility .

- Prodrug strategies : Mask phenolic groups with ester linkages, cleaved in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。